molecular formula C20H17N3O2S2 B3677706 N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]thiophene-2-carboxamide

N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B3677706
M. Wt: 395.5 g/mol
InChI Key: DNHDTNPQCBXEDD-UHFFFAOYSA-N
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Description

N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a carbamothioyl group, and a 2-methylphenyl substituent

Properties

IUPAC Name

N-[[3-[(2-methylbenzoyl)amino]phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-13-6-2-3-9-16(13)18(24)21-14-7-4-8-15(12-14)22-20(26)23-19(25)17-10-5-11-27-17/h2-12H,1H3,(H,21,24)(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHDTNPQCBXEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylic acid, which undergoes a series of reactions including acylation, amination, and thiolation to introduce the desired functional groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: The compound is investigated for its use in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and carbamothioyl-containing molecules. Examples are:

  • Thiophene-2-carboxamide derivatives
  • N-phenylcarbamothioyl compounds

Uniqueness

N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]thiophene-2-carboxamide
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N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]thiophene-2-carboxamide

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